1-benzyl-4-(2-methoxy-5-methylphenyl)pyrazine-2,3(1H,4H)-dione
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Overview
Description
1-benzyl-4-(2-methoxy-5-methylphenyl)pyrazine-2,3(1H,4H)-dione is a complex organic compound that belongs to the pyrazine family This compound is characterized by its unique structure, which includes a benzyl group, a methoxy group, and a methylphenyl group attached to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-(2-methoxy-5-methylphenyl)pyrazine-2,3(1H,4H)-dione typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with 2-methoxy-5-methylbenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with a suitable reagent, such as hydrazine, to form the pyrazine ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes, such as recrystallization or chromatography, are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-(2-methoxy-5-methylphenyl)pyrazine-2,3(1H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzyl or methylphenyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-methoxy-5-methylbenzoic acid, while reduction of the pyrazine ring can produce 1-benzyl-4-(2-methoxy-5-methylphenyl)dihydropyrazine.
Scientific Research Applications
1-benzyl-4-(2-methoxy-5-methylphenyl)pyrazine-2,3(1H,4H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of novel materials, such as polymers or dyes, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-benzyl-4-(2-methoxy-5-methylphenyl)pyrazine-2,3(1H,4H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The methoxy and methylphenyl groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-4-phenylpyrazine-2,3(1H,4H)-dione: Lacks the methoxy and methyl groups, resulting in different chemical properties and reactivity.
1-benzyl-4-(2-hydroxy-5-methylphenyl)pyrazine-2,3(1H,4H)-dione: Contains a hydroxy group instead of a methoxy group, which can alter its biological activity and solubility.
1-benzyl-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione: Missing the methyl group, affecting its steric and electronic properties.
Uniqueness
1-benzyl-4-(2-methoxy-5-methylphenyl)pyrazine-2,3(1H,4H)-dione is unique due to the presence of both methoxy and methyl groups on the phenyl ring. These functional groups contribute to its distinct chemical behavior, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-benzyl-4-(2-methoxy-5-methylphenyl)pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-14-8-9-17(24-2)16(12-14)21-11-10-20(18(22)19(21)23)13-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVFDEILRHFSMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C=CN(C(=O)C2=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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